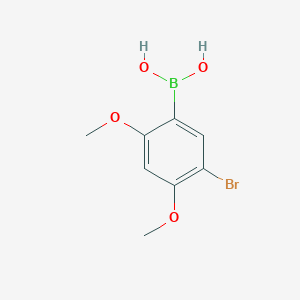

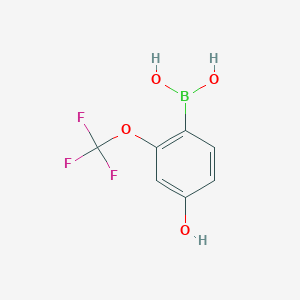

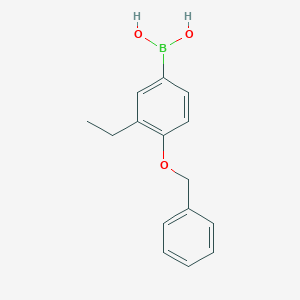

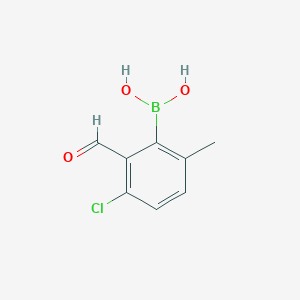

3-Chloro-2-formyl-6-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

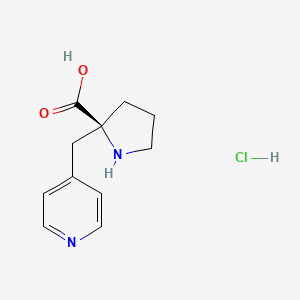

3-Chloro-2-formyl-6-methylphenylboronic acid (3C2F6MPA) is a boronic acid derivative that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 220.58 g/mol. 3C2F6MPA has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a reagent in the synthesis of drugs. It has also been used as a fluorescent probe for the detection of biological molecules.

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The compound can be used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .

Synthesis of Liquid Crystalline Compounds

3-Chloro-2-formyl-6-methylphenylboronic acid can be used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have potential applications in the field of materials science .

Preparation of Leukotriene B4 Receptor Agonists

This compound can be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These receptors play a crucial role in inflammatory responses, and their agonists can be used in the treatment of inflammatory diseases .

Formal Anti-Markovnikov Alkene Hydromethylation

In combination with a Matteson–CH2–homologation, 3-Chloro-2-formyl-6-methylphenylboronic acid can be used for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis .

Synthesis of Hydroxyphenylnaphthols

3-Chloro-2-formyl-6-methylphenylboronic acid can be used in the preparation of hydroxyphenylnaphthols . These compounds are known to inhibit 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme involved in the metabolism of sex hormones .

Preparation of Axially-Chiral Biarylphosphonates

This compound can be used in the preparation of axially-chiral biarylphosphonates . These compounds have potential applications in the field of asymmetric synthesis .

Propriétés

IUPAC Name |

(3-chloro-2-formyl-6-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGOIICJSBDSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C=O)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-formyl-6-methylphenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.